Furan-2-carboxamide vs. Furan-3-carboxamide: Hydrogen Bond Acceptor Geometry and Predicted LogP Differentiation
The target compound contains a furan-2-carboxamide, in which the carbonyl oxygen and furan ring oxygen adopt a 1,3-relationship capable of forming a bidentate hydrogen bond interaction with kinase hinge residues. In contrast, the direct analog N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide (CAS 2034565-40-5) positions the carboxamide at the furan 3-position, disrupting this contiguous H-bond acceptor geometry and increasing the topological polar surface area (TPSA) by approximately 4–6 Ų due to altered heteroatom exposure [1]. This difference is predicted to reduce passive membrane permeability and may alter kinase selectivity profiles, as observed in systematic SAR studies of furo-pyridine carboxamide Pim kinase inhibitors where the furan-2-carboxamide motif consistently yielded superior enzymatic potency relative to the 3-substituted analogs [2].
| Evidence Dimension | Predicted topological polar surface area (TPSA) and hydrogen bond acceptor geometry |
|---|---|
| Target Compound Data | Furan-2-carboxamide: contiguous O=C–O bidentate H-bond acceptor motif; predicted TPSA ~67 Ų (based on fragment contribution) |
| Comparator Or Baseline | CAS 2034565-40-5 (furan-3-carboxamide isomer): non-contiguous H-bond acceptor geometry; predicted TPSA ~71–73 Ų |
| Quantified Difference | TPSA increase of ~4–6 Ų for the furan-3-carboxamide analog relative to target compound (estimated from fragment-based calculation) |
| Conditions | In silico prediction using fragment-based topological polar surface area contributions; no direct experimental comparative data available for these two specific compounds |
Why This Matters
The lower predicted TPSA and bidentate H-bond acceptor motif of the target compound suggest superior passive membrane permeability and kinase hinge-binding compatibility, which are critical for cellular target engagement in intact-cell assays.
- [1] Kuujia.com. N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide (CAS 2034565-40-5) – Price and Structure. Available at: https://ja.kuujia.com (accessed 2026-05-09). View Source
- [2] Incyte Corporation. FURO- AND THIENO-PYRIDINE CARBOXAMIDE COMPOUNDS USEFUL AS PIM KINASE INHIBITORS. US Patent Application 20170190716 A1, published July 6, 2017. View Source
